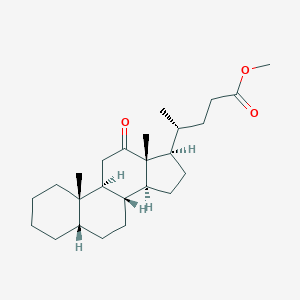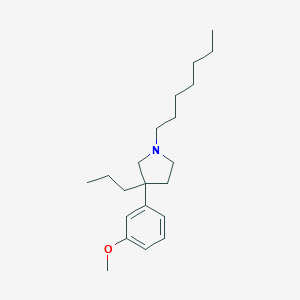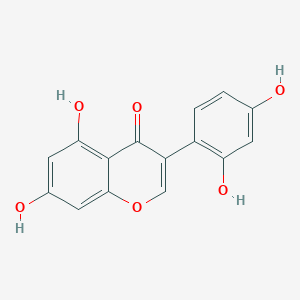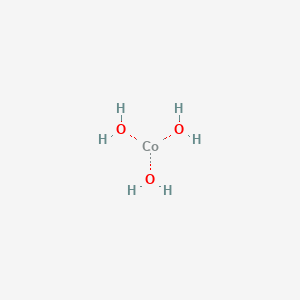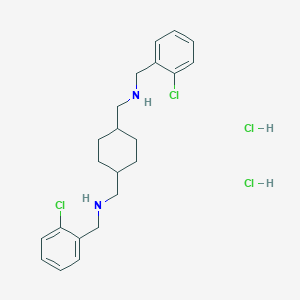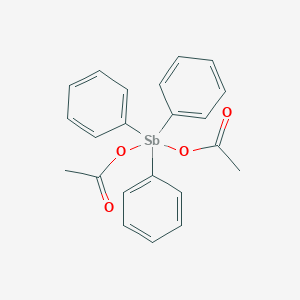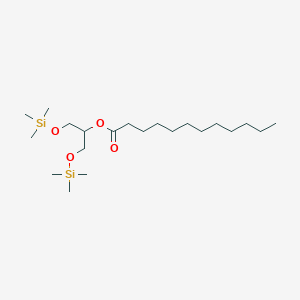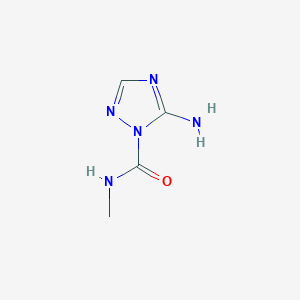
5-amino-N-methyl-1,2,4-triazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-methyl-1,2,4-triazole-1-carboxamide (AMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a triazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the activity of RNA-dependent RNA polymerase, an enzyme that is essential for viral replication.
Effets Biochimiques Et Physiologiques
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit cell proliferation and induce cell death. In viruses, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit viral replication and reduce viral load. In animal studies, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide is sensitive to light and heat, which can affect its stability and purity. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide can also be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide's potential applications in agriculture, medicine, and material science. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-N-methyl-1,2,4-triazole-1-carboxamide and its biochemical and physiological effects.
Applications De Recherche Scientifique
5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for use as a fungicide or bactericide. In medicine, 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has been studied for its potential anticancer and antiviral properties. 5-amino-N-methyl-1,2,4-triazole-1-carboxamide has also been used in material science as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
1488-96-6 |
|---|---|
Nom du produit |
5-amino-N-methyl-1,2,4-triazole-1-carboxamide |
Formule moléculaire |
C4H7N5O |
Poids moléculaire |
141.13 g/mol |
Nom IUPAC |
5-amino-N-methyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C4H7N5O/c1-6-4(10)9-3(5)7-2-8-9/h2H,1H3,(H,6,10)(H2,5,7,8) |
Clé InChI |
AKXSLZTTZLVFLZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=NC=N1)N |
SMILES canonique |
CNC(=O)N1C(=NC=N1)N |
Synonymes |
1H-1,2,4-Triazole-1-carboxamide,2-amino-N-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

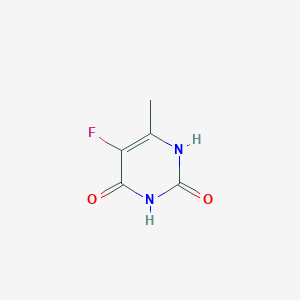
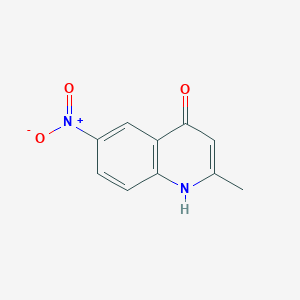
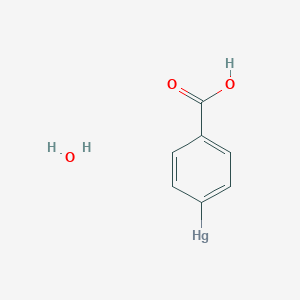
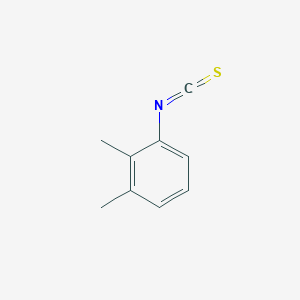
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
